FG 488 BAPTA-1, AM

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FG 488 BAPTA-1, AM is a compound that has garnered attention in scientific research for its ability to chelate calcium ions. The significance of this compound stems from its utility in studying calcium dynamics within biological systems, where calcium plays a crucial role in various cellular processes. The following sections delve into the synthesis, molecular structure analysis, chemical reactions, and properties of this compound.

Synthesis Analysis

The synthesis of BAPTA-related compounds involves a series of chemical reactions aiming at creating a chelator with high specificity and affinity for calcium ions. The process typically includes the formation of the BAPTA core through the reaction of substituted 2-nitrophenol, leading to various BAPTA derivatives with enhanced calcium chelation capabilities (He et al., 2009).

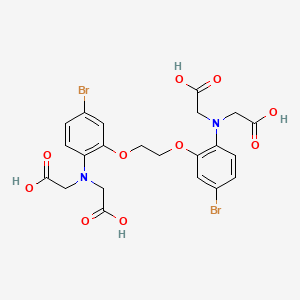

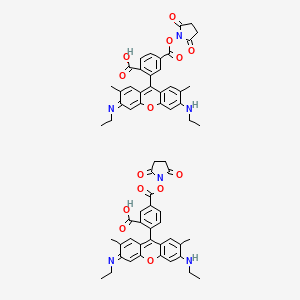

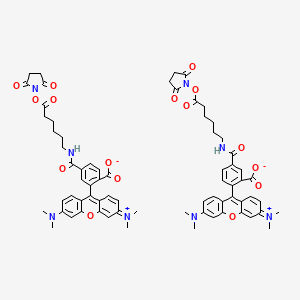

Molecular Structure Analysis

The molecular structure of BAPTA-AM derivatives is designed to enable efficient calcium binding. This involves the incorporation of ether oxygen atoms and nitrogen, forming a chelating agent that selectively binds to calcium ions over other metal ions, such as magnesium, due to its specific structural features. The tetraacetic acid moiety in BAPTA enhances its calcium affinity, making it an effective tool for calcium ion chelation (Gerig et al., 1987).

Chemical Reactions and Properties

BAPTA-AM undergoes hydrolysis in biological environments, releasing the active BAPTA chelator that binds to calcium ions, thereby affecting calcium dynamics within cells. This property is exploited in studies investigating the role of calcium in cellular functions and signaling pathways. The ability of BAPTA-AM to chelate calcium is crucial for its application in biological research, highlighting its importance in understanding calcium-mediated processes (Wen-ying, 2008).

Physical Properties Analysis

The physical properties of BAPTA-AM, such as solubility and stability, are essential for its application in experimental settings. The design of BAPTA-AM ensures that it is membrane-permeable, allowing for efficient cellular uptake and subsequent release of the BAPTA chelator within the cytoplasm to bind calcium ions. This property is vital for its use in live cell imaging and studies of calcium signaling (Paschen et al., 2003).

Wissenschaftliche Forschungsanwendungen

Kalziumdetektion

FG 488 BAPTA-1, AM wird zur Kalziumdetektion verwendet {svg_1}. Es handelt sich um ein Molekül, das eine Zunahme der Fluoreszenz bei Bindung an Ca2+ zeigt. Diese Eigenschaft macht es nützlich für die Detektion und Abbildung von zellulären Ionen {svg_2}.

Zellanalyse

Diese Verbindung wird in der Zellanalyse verwendet {svg_3}. Es kann in Zellen geladen werden, indem der gelöste Indikator direkt zu Kulturschalen mit kultivierten Zellen hinzugefügt wird {svg_4}.

Zellviabilität, Proliferation & Funktion

this compound wird zur Beurteilung der Zellviabilität, Proliferation und Funktion verwendet {svg_5}. Das Fluoreszenzsignal dieser Zellen wird im Allgemeinen mit Fluoreszenzmikroskopie, Fluoreszenz-Mikroplattenassays oder Durchflusszytometrie gemessen {svg_6}.

Zellbasierte Second-Messenger-Assays

Diese Verbindung wird in zellbasierten Second-Messenger-Assays verwendet {svg_7}. Diese Assays dienen zur Untersuchung der intrazellulären Effekte von extrazellulären Signalmolekülen {svg_8}.

Arzneimittelforschung und -entwicklung

this compound wird im Bereich der Arzneimittelforschung und -entwicklung eingesetzt {svg_9}. Es kann verwendet werden, um die Auswirkungen potenzieller Medikamente auf die Kalziumsignalisierung innerhalb von Zellen zu testen {svg_10}.

G-Protein-gekoppelte Rezeptorbiologie

Diese Verbindung wird in der G-Protein-gekoppelten Rezeptorbiologie verwendet {svg_11}. G-Protein-gekoppelte Rezeptoren sind eine große Familie von Rezeptoren, die auf eine Vielzahl von externen Signalen reagieren. This compound kann verwendet werden, um die Kalziumsignalisierungswege zu untersuchen, die durch diese Rezeptoren aktiviert werden {svg_12}.

Ionenhomöostase und -signalisierung

this compound wird zur Untersuchung der Ionenhomöostase und -signalisierung verwendet {svg_13}. Es kann verwendet werden, um Veränderungen des Kalziumspiegels zu überwachen, die eine Schlüsselrolle bei der Ionenhomöostase und -signalisierung spielen {svg_14}.

8. Ziel- und Leitstoffidentifizierung und -validierung Diese Verbindung wird zur Ziel- und Leitstoffidentifizierung und -validierung verwendet {svg_15}. Es kann verwendet werden, um potenzielle Wirkstoffziele zu identifizieren und die Auswirkungen von Leitstoffen auf diese Ziele zu validieren {svg_16}.

Wirkmechanismus

Target of Action

FG 488 BAPTA-1, AM is a cell-permeable, fluorescently labeled Ca2+ indicator . Its primary target is the calcium ions (Ca2+) present in the cell . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.

Mode of Action

This compound works by binding to calcium ions in the cell . Upon binding to Ca2+, the fluorescent intensity of the compound increases . This allows the compound to be used as a probe to detect the presence and concentration of calcium ions in the cell .

Biochemical Pathways

The compound is involved in calcium signaling pathways . By binding to calcium ions, it can help track the influx and release of Ca2+ in the cell . This is particularly useful in studies involving signal transduction, as calcium ions often act as second messengers in these pathways .

Pharmacokinetics

This compound is cell-permeant, meaning it can cross cell membranes and enter cells . Once inside the cell, it binds to calcium ions, resulting in an increase in its fluorescence intensity . The compound’s fluorescence signal can be measured using techniques such as fluorescence microscopy, fluorescence microplate assays, or flow cytometry .

Result of Action

The binding of this compound to calcium ions results in an increase in the compound’s fluorescence intensity . This change in fluorescence can be detected and measured, providing a means to track the presence and concentration of calcium ions in the cell .

Action Environment

The action of this compound is influenced by the cellular environment . Factors such as the presence of other ions, the pH of the environment, and the temperature can affect the compound’s ability to bind to calcium ions and its fluorescence intensity .

Safety and Hazards

Zukünftige Richtungen

FG 488 BAPTA-1, AM has potential for use in various experimental scenarios, for example, dextran versions for reduced leakage and compartmentalization and BAPTA conjugates for detecting high-amplitude calcium transients . It is also suitable for use in fluorescence microscopy, fluorescence microplate assays, or flow cytometry .

Eigenschaften

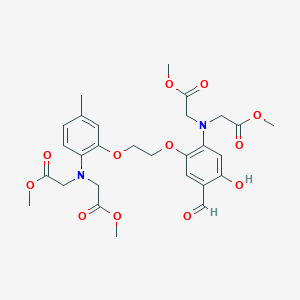

| { "Design of the Synthesis Pathway": "The synthesis of FG 488 BAPTA-1, AM involves the protection of the carboxylic acid group, amidation of the protected carboxylic acid, and subsequent deprotection of the amide. The final product is obtained as an acetoxymethyl (AM) ester to improve cell permeability.", "Starting Materials": [ "5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)", "N,N-Dimethylformamide (DMF)", "N-Hydroxysuccinimide (NHS)", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)", "BAPTA", "Triethylamine (TEA)", "Acetic anhydride", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "FG 488 acid" ], "Reaction": [ "BAPTA is reacted with DTNB in DMF to form the protected BAPTA-DTNB adduct.", "The BAPTA-DTNB adduct is reacted with NHS and EDC in DMF to form the NHS ester intermediate.", "The NHS ester intermediate is then reacted with FG 488 acid in the presence of TEA to form the protected FG 488 BAPTA-1 adduct.", "The protected FG 488 BAPTA-1 adduct is then deprotected by treatment with acetic anhydride and methanol in DCM to obtain the FG 488 BAPTA-1 intermediate.", "The FG 488 BAPTA-1 intermediate is then reacted with sodium bicarbonate in DCM to obtain FG 488 BAPTA-1, AM as an acetoxymethyl ester." ] } | |

CAS-Nummer |

244167-57-5 |

Molekularformel |

C59H53F2N3O26 |

Molekulargewicht |

1258.07 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)